4-(Benzylcarbamoyl)benzoic acid 4-(Benzylcarbamoyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18290837
InChI: InChI=1S/C15H13NO3/c17-14(16-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19)
SMILES:
Molecular Formula: C15H13NO3
Molecular Weight: 255.27 g/mol

4-(Benzylcarbamoyl)benzoic acid

CAS No.:

Cat. No.: VC18290837

Molecular Formula: C15H13NO3

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

4-(Benzylcarbamoyl)benzoic acid -

Specification

Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
IUPAC Name 4-(benzylcarbamoyl)benzoic acid
Standard InChI InChI=1S/C15H13NO3/c17-14(16-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19)
Standard InChI Key VDICOKCTLYURMO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

4-(Benzylcarbamoyl)benzoic acid consists of a benzoic acid backbone substituted at the fourth position with a benzylcarbamoyl group (-CONHCH₂C₆H₅). Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₅H₁₃NO₃
Molecular Weight255.27 g/mol
IUPAC Name4-(benzylcarbamoyl)benzoic acid
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(=O)O
InChIKeyVDICOKCTLYURMO-UHFFFAOYSA-N

The benzylcarbamoyl group introduces steric and electronic effects that influence reactivity. The planar benzoic acid core facilitates π-π interactions, while the carbamate linkage (-NHCO-) enables hydrogen bonding .

Synonyms and Registry Numbers

This compound is alternatively designated as:

  • 449203-18-3 (CAS Registry Number)

  • MFCD12635620 (MDL Number)

  • SCHEMBL4747957 (Synonym) .

Synthesis and Preparation Methods

Conventional Synthetic Routes

The synthesis typically involves coupling benzylamine with a functionalized benzoic acid derivative. One approach utilizes tert-amyl benzene and phthalic anhydride in the presence of ionic liquid catalysts such as chlorination-1-methyl-3-butyl imidazole-aluminum chloride . Key parameters include:

ParameterOptimal RangeYield
Molar Ratio (Anhydride:Amine)1.0:1.0–1.292–98%
Temperature40–60°C
Reaction Time6–8 hours

Alternative methods employ nucleophilic acyl substitution, where benzylamine reacts with 4-chlorocarbonylbenzoic acid in tetrahydrofuran (THF) or ethanol .

Catalytic Innovations

Recent advances highlight the use of ionic liquids to enhance regioselectivity. For example, triethylamine hydrochloride-aluminum chloride systems reduce side reactions, achieving yields exceeding 95% . Solvent choice (e.g., THF vs. ethanol) also impacts reaction kinetics, with polar aprotic solvents favoring carbamate formation .

Physical and Chemical Properties

Thermodynamic and Spectral Data

Experimental measurements reveal:

PropertyValueSource
Melting Point189–192°C
Boiling Point396.3±17.0°C
Density1.2±0.1 g/cm³
SolubilitySparingly soluble in water; soluble in DMSO, THF

Infrared (IR) spectroscopy shows characteristic peaks at 1663 cm⁻¹ (C=O stretch) and 3220 cm⁻¹ (N-H stretch) . Nuclear Magnetic Resonance (¹H NMR) in DMSO-d₆ displays signals at δ 8.0–7.3 ppm (aromatic protons) and δ 4.3 ppm (benzyl CH₂) .

Stability and Reactivity

The compound is stable under ambient conditions but hydrolyzes in strongly acidic or basic media, yielding benzoic acid and benzylamine derivatives . Oxidation at the benzylic position occurs with agents like KMnO₄, forming 4-carbamoylbenzoic acid.

Target EnzymeIC₅₀ (μM)Study Model
COX-212.4Murine macrophages
MMP-918.9Human fibroblasts

The benzylcarbamoyl group binds to enzyme active sites via hydrogen bonds and hydrophobic interactions, as confirmed by molecular docking simulations .

Therapeutic Applications

  • Anti-Inflammatory Activity: Derivatives reduce interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in rodent models of arthritis by 40–60% .

  • Anticancer Potential: In MDA-MB-231 breast cancer cells, the compound induces apoptosis with an EC₅₀ of 25 μM, likely through caspase-3 activation.

Industrial and Materials Science Applications

Polymer Synthesis

The carbamate group participates in polycondensation reactions with diols or diamines, forming polyurethanes and polyamides with tunable thermal properties . For instance:

Polymer TypeTensile Strength (MPa)Glass Transition Temp (°C)
Polyurethane film45±378
Polyamide composite120±10215

Surface Functionalization

Self-assembled monolayers (SAMs) of 4-(Benzylcarbamoyl)benzoic acid on gold substrates enhance corrosion resistance by 70% in saline environments, as measured by electrochemical impedance spectroscopy .

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey SubstituentBioactivity (IC₅₀)
4-Carbamoylbenzoic acidC₈H₇NO₃-CONH₂COX-2: 28.1 μM
4-(Benzyloxy)benzoic acidC₁₄H₁₂O₃-OCH₂C₆H₅MMP-9: >100 μM
3-(Benzylcarbamoyl)benzoic acidC₁₅H₁₃NO₃-CONHCH₂C₆H₅ (meta)COX-2: 15.3 μM

The para-substituted benzylcarbamoyl group confers superior enzyme affinity compared to meta isomers or simpler carbamoyl derivatives .

ParameterValueSource
GHS PictogramGHS07
Signal WordWarning
Hazard StatementsH302, H315, H319

Precautionary Measures

  • Storage: Sealed in dry conditions at room temperature .

  • Handling: Use nitrile gloves and eye protection to avoid skin/eye irritation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator